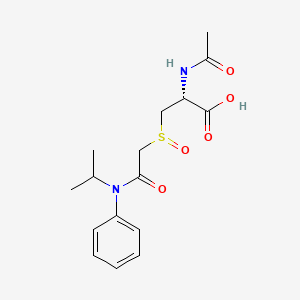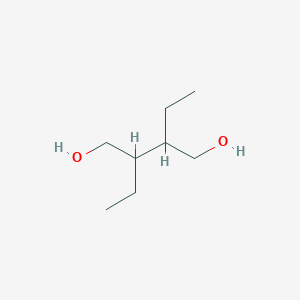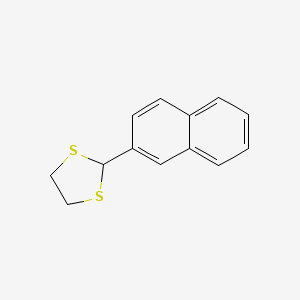
N-(n-Butyl)-1-phenylcyclohexylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(n-Butyl)-1-phenylcyclohexylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylamine structure substituted with a phenyl group and an n-butyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Butyl)-1-phenylcyclohexylamine typically involves the reaction of cyclohexylamine with phenylmagnesium bromide, followed by the addition of n-butyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
- Formation of Phenylcyclohexylamine:
- Cyclohexylamine reacts with phenylmagnesium bromide in anhydrous ether to form phenylcyclohexylamine.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and low temperature (0-5°C).
- Alkylation with n-Butyl Bromide:
- Phenylcyclohexylamine is then reacted with n-butyl bromide to form this compound.
- Reaction conditions: Anhydrous conditions, reflux temperature, and the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
化学反应分析
Types of Reactions: N-(n-Butyl)-1-phenylcyclohexylamine undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction:
- Reduction of the compound can lead to the formation of secondary amines or hydrocarbons.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield amine oxides, while reduction with lithium aluminum hydride can produce secondary amines.
科学研究应用
N-(n-Butyl)-1-phenylcyclohexylamine has several scientific research applications, including:
- Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the development of bioactive compounds and pharmaceuticals.
- Medicine:
- Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
- Studied as a potential drug candidate for various medical conditions.
- Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-(n-Butyl)-1-phenylcyclohexylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the central nervous system, influencing neurotransmitter release and signal transduction. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
相似化合物的比较
N-(n-Butyl)-1-phenylcyclohexylamine can be compared with other similar compounds, such as:
- N-(n-Butyl)-1-cyclohexylamine:
- Similar structure but lacks the phenyl group.
- Different chemical and biological properties.
- N-(n-Butyl)-1-phenylamine:
- Similar structure but lacks the cyclohexyl group.
- Different reactivity and applications.
- N-(n-Butyl)-1-phenylcyclohexanol:
- Similar structure but contains a hydroxyl group instead of an amine group.
- Different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
73166-29-7 |
|---|---|
分子式 |
C16H25N |
分子量 |
231.38 g/mol |
IUPAC 名称 |
N-butyl-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25N/c1-2-3-14-17-16(12-8-5-9-13-16)15-10-6-4-7-11-15/h4,6-7,10-11,17H,2-3,5,8-9,12-14H2,1H3 |
InChI 键 |
IWLNVGMIYJAWHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1(CCCCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


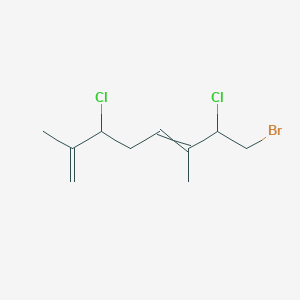
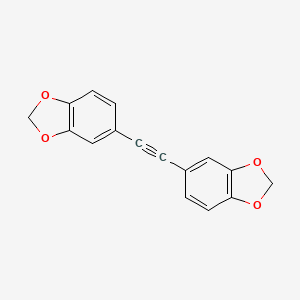
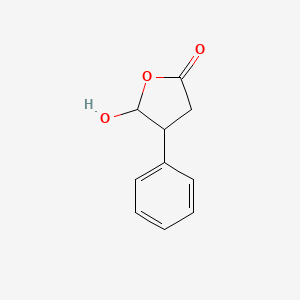
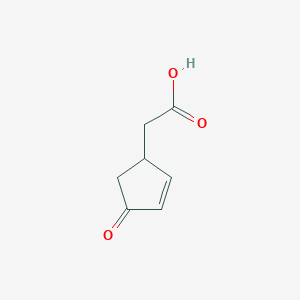
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
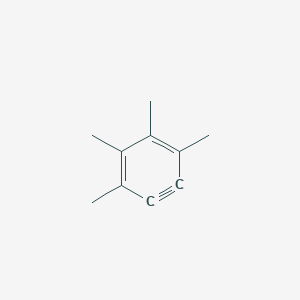
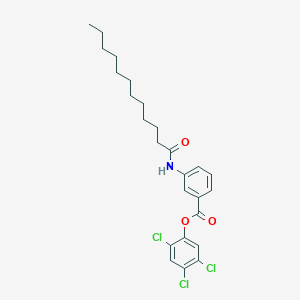

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
